Indium, methyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylindium is typically synthesized by the reaction of indium trichloride with methyl lithium in the presence of diethyl ether. The reaction can be represented as follows:
InCl3+3LiMe→Me3In⋅OEt2+3LiCl
This reaction requires careful handling due to the pyrophoric nature of the reagents and products .
Industrial Production Methods: In industrial settings, trimethylindium is produced using metalorganic vapour phase epitaxy (MOVPE). This method is preferred for the production of compound semiconductors, where trimethylindium serves as a source of indium .
Chemical Reactions Analysis
Types of Reactions: Trimethylindium undergoes various types of chemical reactions, including:
Oxidation: It reacts with oxygen to form indium oxides.
Substitution: It can form adducts with secondary amines and phosphines due to its Lewis acid properties.
Common Reagents and Conditions:
Oxidation: Reacts with oxygen or air.
Substitution: Reacts with secondary amines and phosphines under controlled conditions.
Major Products Formed:
Oxidation: Indium oxides.
Substitution: Adducts with secondary amines and phosphines.
Scientific Research Applications
Trimethylindium has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various indium-containing compounds.
Biology and Medicine: Indium complexes have been studied for their antibacterial, antifungal, and antiviral properties.
Mechanism of Action
The mechanism of action of trimethylindium involves its ability to form adducts with various ligands due to its Lewis acid properties. This allows it to participate in a variety of chemical reactions, including nucleophilic additions and redox reactions . The specific molecular targets and pathways depend on the nature of the ligands and the reaction conditions .
Comparison with Similar Compounds
- Trimethylaluminium (Al(CH₃)₃)
- Trimethylgallium (Ga(CH₃)₃)
- Trimethyltin (Sn(CH₃)₃)
Comparison:
- Trimethylindium vs. Trimethylaluminium: Trimethylindium is monomeric, whereas trimethylaluminium tends to form dimers.
- Trimethylindium vs. Trimethylgallium: Both are monomeric, but trimethylindium is a weaker Lewis acid compared to trimethylgallium .
- Trimethylindium vs. Trimethyltin: Trimethylindium is more reactive and pyrophoric compared to trimethyltin .
Trimethylindium stands out due to its unique combination of reactivity and stability, making it a valuable compound in various applications.
Properties
CAS No. |
129064-96-6 |
---|---|
Molecular Formula |
CH3In |
Molecular Weight |
129.853 g/mol |
IUPAC Name |
carbanide;indium(1+) |
InChI |
InChI=1S/CH3.In/h1H3;/q-1;+1 |
InChI Key |
KHAHZOSIIUMFSS-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[In+] |
Origin of Product |
United States |
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